4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole is an organic compound characterized by a pyrazole ring, a chlorophenyl group, and a thioether linkage. The structure features a five-membered heterocyclic ring containing two nitrogen atoms adjacent to each other, which is typical of pyrazole derivatives. The compound's molecular formula is C10H9ClN2S, and it has potential applications in medicinal chemistry due to its unique structural features, including the presence of the chlorophenylthio group and a methyl substituent at the 3-position of the pyrazole ring.
The biological activity of 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole has been explored in several studies. It shows potential as an inhibitor of specific enzymes, possibly affecting metabolic pathways. The compound's interaction with molecular targets can modulate enzymatic activity by binding to active sites, thereby blocking substrate access. This mechanism indicates its potential therapeutic applications in treating various diseases .
The synthesis of 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole typically involves:
For industrial applications, continuous flow reactors and optimized reaction conditions are utilized to enhance yield and purity. Catalysts may also be employed alongside advanced purification techniques like recrystallization and chromatography.
The unique structure of 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole makes it valuable in various fields:
Studies have indicated that 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole interacts with specific molecular targets, potentially affecting enzyme activity and cellular pathways. Its ability to inhibit certain enzymes suggests it could be developed into therapeutic agents for diseases where these enzymes play critical roles .
Several compounds share structural similarities with 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-((4-Chlorophenyl)thio)acetic acid | Contains chlorophenylthio group | Different core structure |
| 3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole | Similar chlorophenylthio group | Triazole ring instead of pyrazole |
| (E)-3-((4-Chlorophenyl)thio)-4-hydroxypent-3-en-2-one | Features chlorophenylthio group | Different core structure with an enone moiety |
The uniqueness of 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole lies in its specific combination of a pyrazole ring with a chlorophenylthio group and a methyl substituent. This distinct structural configuration imparts unique chemical and biological properties that differentiate it from similar compounds, making it a valuable candidate for further research and application in various fields.
4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole exhibits a heterocyclic structure consisting of a five-membered pyrazole ring substituted with a methyl group at position 3 and a 4-chlorophenylthio group at position 4 [1]. The molecular formula is C₁₀H₉ClN₂S with a molecular weight of 224.71 g/mol [1]. The International Union of Pure and Applied Chemistry name is 4-(4-chlorophenyl)sulfanyl-5-methyl-1H-pyrazole [1].
The structural conformation of this compound involves a pyrazole ring system where the nitrogen atoms occupy positions 1 and 2 of the five-membered ring [1]. The chlorophenyl group is connected to the pyrazole ring through a sulfur bridge, creating a thioether linkage [1]. Conformational analysis of related pyrazole derivatives suggests that the dihedral angle between the pyrazole ring and the substituted phenyl ring typically ranges from 40° to 65°, influenced by steric hindrance from the chlorine substituent [2].
The compound exhibits tautomeric properties characteristic of pyrazole derivatives, where the hydrogen atom can migrate between the two nitrogen atoms in the ring [3]. This annular prototropic tautomerism affects the chemical behavior and spectroscopic properties of the molecule [3]. Theoretical calculations on similar pyrazole structures indicate that electron-withdrawing substituents like chlorine can influence the tautomeric equilibrium [3].
While specific crystallographic data for 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole was not directly available, comparative analysis with structurally related pyrazole derivatives provides insights into its molecular geometry [4]. The pyrazole ring system typically exhibits bond lengths of approximately 1.32-1.38 Å for carbon-nitrogen bonds and 1.34-1.39 Å for carbon-carbon bonds [5].
The thioether linkage introduces specific geometric constraints, with carbon-sulfur bond lengths typically measuring 1.78-1.82 Å and sulfur-carbon bond lengths to the phenyl ring approximately 1.77-1.80 Å [6]. The geometry around the sulfur atom is generally tetrahedral, with bond angles ranging from 102° to 108° [6].
Crystallographic studies of similar chlorophenyl-substituted pyrazoles reveal that the chlorine substituent typically adopts a planar configuration with the phenyl ring [4]. The interplanar angle between the pyrazole and phenyl rings in related structures ranges from 40° to 80°, depending on crystal packing forces and intermolecular interactions [5].
The physical constants of 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole can be estimated based on its structural similarity to related pyrazole derivatives. The compound exhibits characteristics typical of aromatic heterocyclic compounds containing sulfur and halogen substituents.
| Property | Estimated Value | Reference Basis |
|---|---|---|
| Molecular Weight | 224.71 g/mol | [1] |
| Exact Mass | 224.0174972 Da | [1] |
| XLogP3-AA | 3.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
The melting point of similar chlorophenyl pyrazole derivatives typically ranges from 150°C to 200°C, influenced by intermolecular hydrogen bonding and van der Waals interactions [7] [8]. The boiling point is estimated to be above 300°C, consistent with the aromatic nature and molecular weight of the compound [9].
Thermodynamic properties such as heat capacity and entropy are influenced by the molecular complexity and the presence of the thioether linkage [10]. The heat of formation for related pyrazole derivatives ranges from 50 to 120 kcal/mol, depending on substituent effects [10].
The electronic structure of 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole is characterized by the interaction between the electron-rich pyrazole ring and the electron-withdrawing chlorophenyl group through the sulfur bridge [11]. Density functional theory calculations on similar pyrazole derivatives reveal important insights into the frontier molecular orbital characteristics [12] [2].
The highest occupied molecular orbital typically localizes on the pyrazole ring system, while the lowest unoccupied molecular orbital shows significant contribution from the chlorophenyl moiety [12]. The energy gap between these frontier orbitals for structurally related compounds ranges from 4.0 to 5.5 eV, indicating moderate chemical reactivity [13].
The presence of the chlorine substituent introduces electron-withdrawing effects that stabilize the molecular orbitals and influence the electronic transitions [11]. The sulfur atom in the thioether linkage contributes lone pair electrons that can participate in orbital interactions, affecting the overall electronic distribution [2].
Electrostatic potential mapping of related structures shows that the nitrogen atoms in the pyrazole ring carry partial negative charges, while the carbon atoms adjacent to the sulfur bridge exhibit partial positive character [12]. This charge distribution influences the reactivity and interaction patterns of the molecule [13].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole. Based on spectroscopic data from related compounds, characteristic chemical shifts can be predicted for this structure [14] [15].
The ¹H nuclear magnetic resonance spectrum would typically show the methyl group protons as a singlet around 2.4-2.5 ppm [14]. The pyrazole ring proton appears as a singlet in the range of 6.0-6.5 ppm [14]. The aromatic protons of the chlorophenyl group would manifest as two sets of doublets around 7.0-7.5 ppm, showing the characteristic para-disubstitution pattern [14].
¹³C nuclear magnetic resonance chemical shifts for related pyrazole derivatives show the methyl carbon around 12-15 ppm, while the pyrazole ring carbons appear between 100-150 ppm [15]. The aromatic carbons of the chlorophenyl group typically resonate between 125-140 ppm, with the chlorine-bearing carbon showing characteristic downfield shift [15].
The nuclear magnetic resonance coupling constants provide information about molecular geometry and conformational preferences [15]. The coupling between aromatic protons in the chlorophenyl ring typically shows values of 7-8 Hz, consistent with ortho-coupling in para-disubstituted benzene rings [14].
Mass spectrometry analysis of 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole would show the molecular ion peak at m/z 224/226, reflecting the characteristic chlorine isotope pattern [1]. The base peak intensity ratio would be approximately 3:1 for the molecular ion peaks, corresponding to the natural abundance of chlorine-35 and chlorine-37 isotopes [1].
Fragmentation patterns would likely include loss of the chlorophenyl group (m/z 81), formation of chlorophenyl cation (m/z 111), and pyrazole-containing fragments [14]. The thioether bond represents a potential fragmentation site, leading to characteristic sulfur-containing fragment ions [14].
Electrospray ionization mass spectrometry would produce protonated molecular ions at m/z 225/227, while chemical ionization might show additional adduct peaks with common reagent gases [1]. High-resolution mass spectrometry would provide exact mass measurements confirming the molecular formula [1].
Infrared spectroscopy of 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole would exhibit characteristic absorption bands that identify the functional groups present in the molecule [16] [17]. The nitrogen-hydrogen stretching vibration of the pyrazole ring would appear as a broad absorption around 3100-3200 cm⁻¹ [16].
The aromatic carbon-hydrogen stretching vibrations would manifest in the region 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches from the methyl group would appear around 2900-3000 cm⁻¹ [17]. The carbon-carbon stretching vibrations of the aromatic rings would show multiple bands between 1400-1600 cm⁻¹ [16].
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretch | 3100-3200 | Pyrazole NH |
| Ar C-H stretch | 3000-3100 | Aromatic CH |
| Aliph C-H stretch | 2900-3000 | Methyl CH |
| C=C stretch | 1500-1600 | Aromatic C=C |
| C-N stretch | 1200-1300 | Pyrazole C-N |
| C-S stretch | 600-700 | Thioether C-S |
| C-Cl stretch | 750-850 | Aryl-Cl |
Raman spectroscopy would provide complementary information, particularly for symmetric vibrations that are weak or absent in the infrared spectrum [18]. The carbon-sulfur stretching vibration would be more prominent in Raman spectroscopy, appearing around 650-700 cm⁻¹ [17].
The ultraviolet-visible absorption spectrum of 4-((4-Chlorophenyl)thio)-3-methyl-1H-pyrazole would exhibit characteristic electronic transitions associated with the aromatic π-system [11]. The primary absorption would likely occur in the region 250-300 nm, corresponding to π→π* transitions within the conjugated system [11].
The presence of the chlorophenyl substituent would introduce additional absorption features, potentially showing a bathochromic shift compared to unsubstituted pyrazole derivatives [19]. The electron-withdrawing nature of the chlorine substituent affects the energy levels of the molecular orbitals, influencing the absorption characteristics [11].
The molar absorptivity values for related pyrazole derivatives typically range from 5,000 to 15,000 L mol⁻¹ cm⁻¹ for the main absorption bands [19]. The exact wavelength and intensity would depend on the solvent used for the measurements and the specific electronic interactions within the molecule [20].